2-Bromo-2-methylpropionyl bromide

Catalog No.
S774064
CAS No.
20769-85-1
M.F
C4H6Br2O
M. Wt
229.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-methylpropionyl bromide

CAS Number

20769-85-1

Product Name

2-Bromo-2-methylpropionyl bromide

IUPAC Name

2-bromo-2-methylpropanoyl bromide

Molecular Formula

C4H6Br2O

Molecular Weight

229.9 g/mol

InChI

InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3

InChI Key

YOCIJWAHRAJQFT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)Br)Br

Canonical SMILES

CC(C)(C(=O)Br)Br

Synthesis:

2-Bromo-2-methylpropionyl bromide (BIBB) is a versatile organic compound used in various scientific research applications. Its synthesis typically involves the bromination of isobutyryl bromide, often using elemental bromine (Br₂) in the presence of a catalyst like red phosphorus (P₄). [, ]

Applications in Organic Chemistry:

  • Acylating agent: BIBB serves as a potent acylating agent, readily transferring its acyl group (CH₃₂C(O)Br) to various nucleophiles in organic synthesis. This property allows the introduction of the 2-bromo-2-methylpropanoyl moiety into various organic molecules, enabling the creation of complex and diverse structures. [, ]
  • Alkylating agent: Under specific reaction conditions, BIBB can also function as an alkylating agent. The α-bromo carbon (the carbon directly bonded to the two bromine atoms) can be displaced by nucleophiles, leading to the formation of C-C bonds. This characteristic broadens the range of synthetic transformations achievable with BIBB. [, ]

Applications in Medicinal Chemistry:

  • Synthesis of bioactive molecules: BIBB has been employed in the synthesis of various bioactive molecules, including potential drug candidates and natural product analogues. Its ability to introduce a unique functional group and participate in diverse reactions makes it a valuable tool for medicinal chemists. [, ]
  • Protein modification: BIBB can be used to modify specific amino acid residues in proteins by exploiting their nucleophilic nature. This targeted modification can be valuable for studying protein function and developing novel therapeutic strategies. [, ]

2-Bromo-2-methylpropionyl bromide is an organobromine compound characterized by the molecular formula C₄H₆Br₂O and a molecular weight of 229.9 g/mol. It is also known by several synonyms, including 2-bromoisobutyryl bromide and alpha-bromoisobutyryl bromide. The compound appears as a yellow liquid with a density of approximately 1.86 g/mL and has a boiling point between 162°C and 164°C . Its structure features two bromine atoms attached to the carbon backbone, which contributes to its reactivity.

The compound is known for its reactivity in various chemical transformations. It can undergo several types of reactions, including:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions, making it useful in synthesizing other organic compounds.
  • Hydrolysis: When exposed to water or protic solvents, it can produce hydrogen bromide and other products .
  • Condensation Reactions: It can participate in condensation reactions to form larger molecules or complex structures.

2-Bromo-2-methylpropionyl bromide exhibits notable biological activity. It has been identified as a skin sensitizer, capable of inducing allergic reactions upon contact . Additionally, it poses risks such as toxic pneumonitis when inhaled, indicating potential respiratory hazards associated with its use . Due to these properties, appropriate safety measures are essential when handling this compound.

The synthesis of 2-bromo-2-methylpropionyl bromide typically involves the bromination of isobutyric acid derivatives. Key methods include:

  • Direct Bromination: This method involves the direct reaction of isobutyric acid with bromine or phosphorus tribromide to introduce bromine into the molecular structure.
  • Acylation Reactions: The compound can also be synthesized through acylation methods involving acyl chlorides and bromides under controlled conditions to ensure selective bromination .

2-Bromo-2-methylpropionyl bromide finds applications primarily in organic synthesis. Its uses include:

  • Intermediate in Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: The compound is utilized as a reagent for introducing the bromo group into organic molecules .

Research indicates that 2-bromo-2-methylpropionyl bromide interacts with various biological systems. Its ability to induce skin sensitization suggests that it may interact with proteins or lipids in the skin, leading to allergic responses . Furthermore, studies on its reactivity with nucleophiles provide insights into its potential applications in drug development and material science.

Several compounds share structural similarities with 2-bromo-2-methylpropionyl bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromopropanoyl BromideC₃H₅BrOLacks the additional methyl group
3-Bromobutyric AcidC₄H₇BrO₂Contains an additional carboxylic acid group
4-Bromobutyric AcidC₄H₇BrO₂Different position of the bromo substituent

Uniqueness of 2-Bromo-2-Methylpropionyl Bromide:
The presence of two bromine atoms at the same carbon position (C₂) distinguishes this compound from others listed above. This unique structure contributes to its specific reactivity patterns and biological activities.

XLogP3

2.2

Boiling Point

163.0 °C

UNII

627F9N9DYA

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.27%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (11.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

20769-85-1

Wikipedia

2-bromo-2-methylpropionyl bromide

General Manufacturing Information

Propanoyl bromide, 2-bromo-2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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